molecular formula C23H24N2O4S2 B6560357 3-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide CAS No. 946260-15-7

3-(4-methoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide

Cat. No.: B6560357
CAS No.: 946260-15-7
M. Wt: 456.6 g/mol
InChI Key: UCBTYBAJXWALMK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a methoxyphenyl group, a thiophene sulfonyl group, and a tetrahydroquinolinyl group. These groups are common in many organic compounds and can contribute to various chemical properties and reactivities .


Molecular Structure Analysis

The molecule likely has an aromatic structure due to the presence of the phenyl and thiophene groups. The tetrahydroquinolinyl group could add complexity to the molecule’s 3D structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the sulfonyl group. These groups can participate in a variety of reactions, including electrophilic aromatic substitution .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Compounds with similar structures are often studied for their potential uses in fields like medicinal chemistry and materials science .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-29-20-10-6-17(7-11-20)8-13-22(26)24-19-9-12-21-18(16-19)4-2-14-25(21)31(27,28)23-5-3-15-30-23/h3,5-7,9-12,15-16H,2,4,8,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBTYBAJXWALMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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